2,8-Quinolinediol

描述

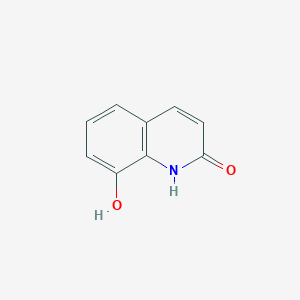

Structure

3D Structure

属性

IUPAC Name |

8-hydroxy-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZKYYHTWHJHFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165650 |

Source

|

| Record name | 2,8-Dihydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15450-76-7 |

Source

|

| Record name | 8-Hydroxy-1H-quinolin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dihydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Quinolinediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-Dihydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/466PKO4UBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,8-Quinolinediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,8-Quinolinediol chemical properties and structure

An In-depth Technical Guide to 2,8-Quinolinediol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic organic compound, is a derivative of quinoline (B57606) with hydroxyl groups at the 2 and 8 positions. It exists in tautomeric equilibrium with 8-hydroxy-2(1H)-quinolinone. This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and a summary of its biological significance and potential applications based on current research. While it is recognized as an endogenous metabolite, its specific roles in signaling pathways are still under investigation.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound. The presence of hydroxyl groups allows for hydrogen bonding, which influences its physical properties such as melting point and solubility. The structure is characterized by a quinoline core, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring.

Below is a visualization of the this compound chemical structure, specifically showing its common tautomeric form, 8-hydroxy-2(1H)-quinolinone.

Caption: Chemical structure of 8-hydroxy-2(1H)-quinolinone, a major tautomer of this compound.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 8-hydroxyquinolin-2(1H)-one | [1] |

| Synonyms | 2,8-Dihydroxyquinoline, 8-Hydroxycarbostyril, Quinoline-2,8-diol | [2][3] |

| CAS Number | 15450-76-7 | [2][4] |

| Molecular Formula | C₉H₇NO₂ | [2][3][4] |

| Molecular Weight | 161.16 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 240-245°C (decomposes) | [2] |

| Density | 1.35 g/cm³ | [2] |

| Solubility | Sparingly soluble in cold water; soluble in alkaline solutions and polar organic solvents like DMSO and ethanol. | [2][5] |

| SMILES | OC1=C2NC(=O)C=CC2=CC=C1 | [1][4] |

| InChI | InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12) | [1][3] |

| InChI Key | ZXZKYYHTWHJHFT-UHFFFAOYSA-N | [3] |

| UV max | 234, 258 nm (in DMSO) | [3] |

Experimental Protocols

Synthesis

-

Skraup Synthesis: This method typically involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For this compound, a substituted aminophenol would likely serve as the starting material.

-

Friedländer Synthesis: This approach involves the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a compound containing a reactive methylene (B1212753) group.[6]

Modern synthetic approaches may also utilize transition-metal-catalyzed C-H functionalization methods.[5] It is also noted that this compound can be used as a starting reagent for the preparation of β2-adrenergic receptor agonists like Procaterol and Indacaterol.

Analysis

Standard analytical techniques are employed to characterize this compound.

-

High-Performance Liquid Chromatography (HPLC): Purity is often determined by HPLC, with reported purities of ≥99.0%.[2] A reverse-phase column could be utilized with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid, to achieve separation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The spectra would confirm the presence of the aromatic and heterocyclic protons and carbons, as well as the hydroxyl groups.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H and C=O stretching vibrations.

Biological Activity and Signaling Pathways

Biological Significance

This compound is recognized as an endogenous metabolite.[3] Notably, elevated serum levels of this compound have been observed in hemodialysis patients experiencing mild cognitive decline, suggesting a potential link to neurological processes in this patient population.[3]

The broader class of 8-hydroxyquinoline (B1678124) derivatives, to which this compound belongs, exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[4] These compounds are known for their ability to chelate metal ions, which is often implicated in their mechanism of action.[1]

Potential Applications and Mechanisms of Action

-

Pharmaceutical Intermediate: this compound serves as a precursor in the synthesis of more complex bioactive molecules, including those targeting neurological and cardiovascular pathways.[5]

-

Antimicrobial and Antiviral Potential: While the specific activity of this compound is not extensively detailed, related quinoline derivatives have shown promise as antimicrobial and antiviral agents.[5] The proposed mechanism for some of these compounds involves the inhibition of enzymes essential for pathogen replication.[5]

-

Fluorescent Probes: The conjugated system of the quinoline ring and its ability to form complexes with metal ions make it a candidate for the development of fluorescent probes.[5]

Signaling Pathways

Currently, there is limited specific information in the scientific literature detailing the direct involvement of this compound in defined signaling pathways. Research into the biological activity of quinoline derivatives is ongoing, and future studies may elucidate the specific molecular targets and signaling cascades modulated by this compound. Given its status as an endogenous metabolite, it may play a role in metabolic pathways that are yet to be fully characterized.

Conclusion

This compound is a well-characterized small molecule with established physicochemical properties. While its biological role is still being fully elucidated, its identification as an endogenous metabolite and its association with certain clinical conditions highlight its potential significance. The broader family of 8-hydroxyquinolines demonstrates diverse and potent biological activities, suggesting that this compound may also possess important pharmacological properties. Further research is warranted to explore its specific mechanisms of action and its role in biological signaling pathways, which could open new avenues for its application in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis on NMR Spectra of 8-Hydroxyquinoline and Its Solvent Effects [jstage.jst.go.jp]

- 6. scispace.com [scispace.com]

Synthesis Pathways for 2,8-Quinolinediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Quinolinediol, also known as 8-hydroxy-2(1H)-quinolinone or 8-hydroxycarbostyril, is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its quinoline (B57606) core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols and quantitative data to support research and development efforts. The synthesis primarily proceeds via a multi-step pathway involving the formation and cyclization of a substituted cinnamic acid, followed by demethylation.

Introduction

This compound is a quinoline derivative featuring hydroxyl groups at the 2 and 8 positions. The presence of these functional groups, particularly the 8-hydroxyl group, imparts significant chelating properties and potential for diverse biological activities. The tautomeric equilibrium between the quinolinol and quinolinone forms further influences its chemical reactivity and biological interactions. Due to its structural features, this compound serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. This guide will focus on a key synthetic route, providing a step-by-step methodology for its preparation.

Core Synthesis Pathway: From 2-Nitro-m-anisaldehyde

A prominent and well-documented pathway for the synthesis of this compound begins with 2-nitro-m-anisaldehyde. This multi-step process involves a condensation reaction to form a cinnamic acid derivative, followed by reduction of the nitro group, and subsequent cyclization and demethylation to yield the final product.

Experimental Protocols

This step involves the Knoevenagel-Doebner condensation of 2-nitro-m-anisaldehyde with malonic acid.

-

Materials:

-

2-Nitro-m-anisaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

-

Procedure:

-

A mixture of 2-nitro-m-anisaldehyde (18.1 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol) is prepared in pyridine (40 mL).

-

Piperidine (0.5 mL) is added to the mixture.

-

The reaction mixture is heated on a water bath for 2 hours.

-

The mixture is then heated to boiling for 30 minutes.

-

After cooling, the solution is poured into a mixture of concentrated hydrochloric acid (40 mL) and ice (100 g).

-

The precipitated crude product is collected by suction filtration, washed with water, and dried.

-

Recrystallization from ethanol (B145695) yields pure 2-nitro-3-methoxy-trans-cinnamic acid.

-

This one-pot procedure combines the reduction of the nitro group of 2-nitro-3-methoxy-trans-cinnamic acid to an amino group, followed by in-situ reductive cyclization to form the quinolinone ring.

-

Materials:

-

2-Nitro-3-methoxy-trans-cinnamic acid

-

Palladium on charcoal (10% Pd)

-

Ethanol

-

-

Procedure:

-

2-Nitro-3-methoxy-trans-cinnamic acid (2.23 g, 10 mmol) is dissolved in ethanol (100 mL).

-

Palladium on charcoal (10% Pd, 0.2 g) is added to the solution.

-

The mixture is hydrogenated at room temperature and atmospheric pressure.

-

After the initial rapid hydrogen uptake ceases (indicating the formation of the amino intermediate), the reaction mixture is heated to boiling for 1 hour to effect cyclization.

-

The hot solution is filtered to remove the catalyst.

-

The filtrate is concentrated by evaporation to yield crude 8-methoxy-2(1H)-quinolinone.

-

Recrystallization from ethanol provides the purified product.

-

The final step involves the demethylation of the methoxy (B1213986) group at the 8-position to yield the desired diol.

-

Materials:

-

8-Methoxy-2(1H)-quinolinone

-

48% Hydrobromic acid (HBr)

-

-

Procedure:

-

8-Methoxy-2(1H)-quinolinone (1.75 g, 10 mmol) is suspended in 48% hydrobromic acid (20 mL).

-

The mixture is heated to reflux for 3 hours, during which the solid dissolves.

-

The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with water and then recrystallized from a large volume of water or ethanol to yield pure this compound.

-

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Starting Material(s) | Reagents | Product | Yield | Melting Point (°C) |

| 1 | 2-Nitro-m-anisaldehyde, Malonic acid | Pyridine, Piperidine | 2-Nitro-3-methoxy-trans-cinnamic acid | 90% | 233-234 |

| 2 & 3 | 2-Nitro-3-methoxy-trans-cinnamic acid | H₂, 10% Pd/C | 8-Methoxy-2(1H)-quinolinone | 95% | 185-186 |

| 4 | 8-Methoxy-2(1H)-quinolinone | 48% HBr | This compound | 88% | 315-320 (decomposes) |

Alternative Synthetic Approaches

While the previously described pathway is a robust method, other synthetic strategies for quinolines and their derivatives exist and may be adapted for the synthesis of this compound. These include:

-

Skraup Synthesis: A classical method for quinoline synthesis involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. The use of a suitably substituted o-aminophenol could potentially lead to this compound, although harsh reaction conditions can lead to low yields and side products.

-

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A carefully chosen 2-amino-3-hydroxyphenyl carbonyl compound could be a precursor in this approach.

-

Modern C-H Functionalization: Direct C-H activation and subsequent hydroxylation of a pre-existing quinoline or 8-hydroxyquinoline (B1678124) scaffold at the C2 position is an area of active research. These methods often employ transition metal catalysts and offer a more atom-economical approach, though specific protocols for this compound are not yet widely established.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step pathway starting from 2-nitro-m-anisaldehyde. This method, involving a Knoevenagel-Doebner condensation, reductive cyclization, and demethylation, provides good overall yields and a high-purity product. The detailed protocols and quantitative data presented in this guide are intended to facilitate the work of researchers in academia and industry. While alternative methods for quinoline synthesis exist, their specific application to this compound requires further development and optimization. The continued exploration of modern synthetic techniques, such as C-H functionalization, may lead to more efficient and environmentally benign routes to this valuable compound in the future.

An In-Depth Technical Guide to 2,8-Quinolinediol (CAS 15450-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Quinolinediol, also known by its tautomeric name 8-hydroxycarbostyril or 8-hydroxy-2(1H)-quinolinone, is a heterocyclic organic compound with the CAS number 15450-76-7. It belongs to the quinolone class of compounds, characterized by a quinoline (B57606) core bearing a ketone group. This molecule serves as a versatile intermediate in the synthesis of pharmacologically active compounds and has been identified as an endogenous metabolite in biological systems.

Its structure, featuring both a hydroxyl group and a lactam function, imparts unique chemical properties, including metal-chelating capabilities and the potential for diverse chemical modifications. Notably, it is a key starting material for the synthesis of potent β2-adrenergic receptor agonists, such as Procaterol and Indacaterol, which are used in the treatment of asthma. Furthermore, recent metabolomics studies have identified this compound as a biomarker, with elevated serum levels observed in hemodialysis patients experiencing mild cognitive decline, suggesting its involvement in complex biological pathways.[1]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and known biological relevance of this compound to support its application in research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 15450-76-7 | |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | - |

| Melting Point | ~290 °C (decomposition) | |

| Solubility | Soluble in DMSO (approx. 2 mg/mL); sparingly soluble in methanol | - |

| UV/Vis λmax | 234, 258 nm | - |

| SMILES | O=C1C=CC2=CC=CC(O)=C2N1 | - |

| InChIKey | ZXZKYYHTWHJHFT-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra are not widely published, data for closely related compounds and predicted values provide a basis for analysis. The Human Metabolome Database (HMDB) lists experimental LC-MS/MS spectra and predicted NMR data. An analysis of urinary metabolites also identified this compound via mass spectrometry.[3]

Note: The following tables are placeholders for experimental data, which should be acquired and verified for rigorous research purposes.

Table 2.2.1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | - | - |

Table 2.2.2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Table 2.2.3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | - |

Table 2.2.4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 162.057 | [M+H]⁺ |

Synthesis and Reactivity

The Skraup synthesis involves the reaction of an aniline (B41778) (like o-aminophenol) with glycerol, sulfuric acid, and an oxidizing agent (like o-nitrophenol).[4][5]

General Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline (B1678124) (Illustrative)

This protocol describes the synthesis of the parent compound, 8-hydroxyquinoline, and serves as a conceptual basis for the synthesis of its derivatives.

Materials:

-

o-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

o-Nitrophenol

-

Sodium Hydroxide (B78521) solution (for neutralization)

Procedure:

-

In a suitable reaction vessel, carefully add glycerol, followed by the slow, stirred addition of concentrated sulfuric acid.

-

Sequentially add o-aminophenol and o-nitrophenol to the mixture.

-

Heat the reaction mixture to approximately 125-140°C and maintain this temperature for 2-4 hours.[4][5] The reaction is exothermic and should be controlled.

-

After the reaction is complete, cool the mixture and cautiously dilute it with a large volume of water.

-

Neutralize the acidic solution with a sodium hydroxide solution to a pH of 7-7.5 to precipitate the crude product.[5]

-

The crude 8-hydroxyquinoline can be purified by steam distillation or recrystallization.

Note: This is a generalized procedure for a related compound. The synthesis of this compound would require modifications, likely starting from precursors that would yield the 2-oxo functionality.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is centered around its three key features: the aromatic quinoline core, the phenolic hydroxyl group, and the lactam (amide) within the heterocyclic ring.

-

Hydroxyl Group: The hydroxyl group at the C8 position can undergo O-alkylation and O-acylation. It also activates the aromatic ring towards electrophilic substitution.

-

Formyl Group Introduction: The activated ring system can be formylated, for example, via a Reimer-Tiemann reaction, to produce key intermediates like 5-Formyl-8-hydroxycarbostyril. This intermediate is crucial for the synthesis of β2-adrenergic agonists.[6]

The following diagram illustrates a logical workflow for the synthesis and derivatization of 8-hydroxycarbostyril.

Biological Activity and Mechanism of Action

The biological significance of this compound is an emerging area of research. While it is known as a precursor to established drugs, its intrinsic activity is less understood.

Role as a Metabolite and Biomarker

This compound has been identified as an endogenous metabolite in humans. A key study highlighted that serum levels of this compound are significantly increased in hemodialysis patients who exhibit mild cognitive decline (MCD).[1] This metabolomics study correlated the altered levels of this compound and other metabolites with changes in the gut microbiota, suggesting a potential link in the gut-brain axis for this patient population.[4] However, the study did not establish a causal relationship or a specific mechanism of action for this compound in cognitive function.

Another study on the effects of hydrogen sulfide (B99878) exposure in mice also identified this compound as one of the significantly altered metabolites in the brainstem, further pointing to its potential role in neurological processes.[1]

Potential Mechanism of Action

The mechanism of action for this compound has not been explicitly elucidated. However, based on the known activities of the broader 8-hydroxyquinoline class of compounds, a potential mechanism involves the chelation of transition metals like iron and copper.[7] The 8-hydroxyl group is essential for this metal-binding activity. By forming complexes with these metals, such compounds can generate reactive oxygen species (ROS) and induce oxidative stress, which can lead to various cytotoxic effects.[7] This pro-oxidant activity could be a contributing factor to its observed biological effects.

The following diagram illustrates a hypothetical signaling pathway based on the pro-oxidant and metal-chelating properties characteristic of 8-hydroxyquinolines.

Safety and Handling

Specific, comprehensive toxicology data for this compound is limited. However, given its classification as a quinoline derivative and its relationship to 8-hydroxyquinoline, it should be handled with care in a laboratory setting. Standard safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Conclusion

This compound (CAS 15450-76-7) is a compound of growing interest, bridging synthetic chemistry and metabolomics. It is a valuable synthetic intermediate for important pharmaceuticals and an endogenous metabolite implicated in neurological conditions. While its physicochemical properties are reasonably well-documented, a significant gap exists in the public domain regarding detailed experimental protocols for its synthesis and its specific mechanism of biological action. Future research focused on elucidating its role in the pathways associated with cognitive decline and other neurological functions, as well as fully characterizing its spectroscopic properties and optimizing its synthesis, will be crucial for unlocking its full potential in drug discovery and as a diagnostic biomarker.

References

- 1. Metabolomic Signatures of Brainstem in Mice following Acute and Subchronic Hydrogen Sulfide Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. prepchem.com [prepchem.com]

- 5. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,8-Quinolinediol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,8-Quinolinediol, a quinoline (B57606) derivative of interest in various research fields, including drug development and metabolomics. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols where accessible in the cited literature.

Introduction to this compound

This compound, also known as 8-hydroxycarbostyril, is a heterocyclic organic compound. It exists in tautomeric equilibrium with 8-hydroxy-2(1H)-quinolinone, with the latter being the predominant form in the solid state. This compound and its derivatives are investigated for their potential biological activities and are identified as metabolites in biological systems. Accurate spectroscopic characterization is fundamental for its unambiguous identification and for understanding its chemical behavior in various environments.

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, solid-state NMR data is particularly relevant due to the compound's predominant tautomeric form in the solid phase.

A key study by Claramunt et al. investigated the polymorphism of 8-hydroxyquinolin-2(1H)-one using solid-state NMR and X-ray crystallography.[1][2] While the full detailed spectral data from this specific study requires access to the complete publication, the abstract confirms the use of solid-state NMR for structural elucidation.

For comparison and interpretation purposes, the ¹H and ¹³C NMR data for a closely related derivative, 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, are presented below. These values can provide insight into the expected chemical shifts for the quinoline ring system of this compound.

Table 1: ¹H NMR Spectral Data of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.55 | d | 9.8 |

| H-4 | 7.98 | d | 9.8 |

| H-5 | 7.63 | dd | 8.1, 1.4 |

| H-6 | 7.23 | dd | 8.1, 7.7 |

| H-7 | 7.44 | dd | 7.7, 1.4 |

| H-ortho (benzoate) | 8.16 | d | 8.7 |

| H-meta (benzoate) | 7.68 | d | 8.7 |

| NH | 11.5 (broad) | s | - |

Table 2: ¹³C NMR Spectral Data of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 162.0 |

| C-3 | 122.7 |

| C-4 | 140.2 |

| C-4a | 120.8 |

| C-5 | 126.0 |

| C-6 | 121.6 |

| C-7 | 124.0 |

| C-8 | 136.6 |

| C-8a | 132.0 |

| C-ipso (benzoate) | 128.6 |

| C-ortho (benzoate) | 132.2 |

| C-meta (benzoate) | 128.6 |

| C-para (benzoate) | 138.5 |

| C=O (benzoate) | 164.5 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups of its tautomeric forms, as well as aromatic C-H and C=C stretching vibrations.

For the derivative 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the following significant IR peaks were reported:

Table 3: FT-IR Spectral Data of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate

| Wavenumber (cm⁻¹) | Assignment |

| 3158 | N-H stretching |

| 1732 | C=O stretching (ester) |

| 1659 | C=O stretching (amide) |

| 1604, 1595 | C=C stretching (aromatic) |

| 1236, 1085 | C-O stretching |

| 740 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound (C₉H₇NO₂) is 161 g/mol .

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not extensively available in the public domain. However, general methodologies for each technique are described below.

NMR Spectroscopy Protocol (General)

-

Sample Preparation: For solution-state NMR, the compound is typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). For solid-state NMR, the powdered sample is packed into a zirconia rotor.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol (General)

-

Sample Preparation: For solid samples, the compound is typically mixed with KBr and pressed into a pellet, or analyzed as a mull with Nujol. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol (General)

-

Sample Introduction: The sample can be introduced directly into the ion source or after separation by chromatography (e.g., GC-MS or LC-MS).

-

Ionization: Common ionization techniques include Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Analysis: The mass spectrum shows the relative abundance of different ions. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of a compound like this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This guide consolidates the available spectroscopic information for this compound. While a complete, unified dataset with detailed experimental protocols remains to be published in a single source, the data from related compounds and the references to key studies provide a strong foundation for researchers. The provided general experimental protocols and the logical workflow for spectroscopic analysis serve as a valuable resource for those working with this and similar quinoline derivatives. Further investigation into the cited literature is recommended to obtain more detailed experimental parameters.

References

The Biological Landscape of 2,8-Quinolinediol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline (B57606) and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. Among these, the 2,8-quinolinediol scaffold presents a unique combination of a quinolone and an 8-hydroxyquinoline (B1678124) moiety, suggesting a potential for multifaceted pharmacological effects. However, a comprehensive review of the existing scientific literature reveals a significant gap in research specifically focused on the biological activities of substituted this compound derivatives. While the parent compound is a known endogenous metabolite, its synthetic derivatives remain largely unexplored. This guide, therefore, aims to provide an in-depth overview of the biological activities of closely related quinoline derivatives, namely quinoline-2-ones and 8-hydroxyquinolines, to infer the potential therapeutic avenues for this compound analogs. This document summarizes key findings on their antimicrobial, anticancer, and neuroprotective properties, details relevant experimental protocols, and visualizes pertinent synthetic and screening workflows.

Introduction: The Untapped Potential of this compound Derivatives

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents with applications ranging from anticancer to antimicrobial therapies.[1] The this compound nucleus, which can also be named 8-hydroxy-2(1H)-quinolinone, is an intriguing, yet underexplored, variation of this scaffold. It is recognized as an endogenous metabolite, and elevated serum levels have been observed in hemodialysis patients with mild cognitive decline.[2] Despite this clinical observation, the synthesis and biological evaluation of novel this compound derivatives appear to be a largely uncharted area of research.

This guide bridges the current knowledge gap by systematically presenting the biological activities of two closely related and extensively studied classes of compounds: Quinoline-2-one derivatives and 8-Hydroxyquinoline derivatives . By examining the established pharmacology of these analogs, we can extrapolate potential mechanisms of action and therapeutic applications for future this compound-based drug discovery programs.

Biological Activities of Related Quinoline Derivatives

The biological activities of quinoline derivatives are diverse, with significant research focused on their potential as antimicrobial, anticancer, and neuroprotective agents.

Antimicrobial Activity

Quinoline derivatives have shown considerable promise in combating a range of microbial pathogens, including multidrug-resistant bacteria and fungi.

2.1.1. Antibacterial Activity

Derivatives of quinoline-2-one have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[3] Certain substituted quinoline-2-ones have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[3] The mechanism of action for some of these compounds is believed to involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate metabolism.[3]

Table 1: Antibacterial Activity of Selected Quinoline-2-one Derivatives against Multidrug-Resistant Gram-Positive Bacteria [3]

| Compound | Target Organism | MIC (µg/mL) |

| 6c | MRSA | 0.75 |

| VRE | 0.75 | |

| MRSE | 2.50 | |

| 6l | MRSA | 1.25 |

| VRE | 1.25 | |

| MRSE | 5.00 | |

| 6o | MRSA | 1.25 |

| VRE | 2.50 | |

| MRSE | 5.00 | |

| Daptomycin (Control) | MRSA | 1.00 |

| VRE | 2.00 | |

| MRSE | 0.50 |

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus; MRSE: Methicillin-resistant Staphylococcus epidermidis.

2.1.2. Antifungal Activity

Hybrid molecules incorporating the quinoline scaffold have also been investigated for their antifungal properties. For instance, quinoline-based hydroxyimidazolium hybrids have shown activity against clinically important fungal pathogens like Cryptococcus neoformans.[4]

Table 2: Antifungal Activity of Quinoline-Based Hydroxyimidazolium Hybrids [4]

| Compound | Cryptococcus neoformans MIC (µg/mL) | Candida spp. MIC (µg/mL) | Aspergillus spp. MIC (µg/mL) |

| 7c | 15.6 | 62.5 | >250 |

| 7d | 15.6 | 62.5 | >250 |

Anticancer Activity

The anticancer potential of quinoline derivatives is a major area of research. These compounds can exert their effects through various mechanisms, including DNA intercalation and enzyme inhibition. The planar structure of the quinoline ring system is thought to facilitate intercalation with DNA.[5]

Neuroprotective Potential

Quinoline derivatives have been investigated for their potential to combat neurodegenerative diseases. Oxidative stress is a key factor in the pathology of conditions like Alzheimer's and Parkinson's disease.[6] Some quinoline derivatives are designed to act as antioxidants and inhibitors of enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B).[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the synthesis and biological evaluation of quinoline derivatives, based on common practices in the field.

General Synthesis of Quinoline-2-one Derivatives

A common route for the synthesis of quinoline-2-one derivatives involves the reaction of coumarin (B35378) with hydrazine (B178648) hydrate (B1144303).[8]

Protocol:

-

Dissolve the starting coumarin derivative in a suitable solvent, such as pyridine.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the solution under reduced pressure.

-

Add ethanol (B145695) and concentrate again to remove excess solvent.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol or toluene) to obtain the purified N-amino-quinolone derivative.[8]

Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy.

Protocol:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery and development.

Caption: Generalized workflow for the synthesis and biological screening of novel this compound derivatives.

Conclusion and Future Directions

The existing body of research strongly supports the therapeutic potential of the quinoline scaffold. While direct evidence for the biological activity of this compound derivatives is currently lacking, the well-documented antimicrobial, anticancer, and neuroprotective properties of the closely related quinoline-2-ones and 8-hydroxyquinolines provide a solid foundation for future investigations.

There is a clear and compelling need for the design, synthesis, and systematic biological evaluation of novel this compound derivatives. Future research should focus on:

-

Developing efficient synthetic routes to a diverse library of substituted 2,8-quinolinediols.

-

Screening these derivatives against a broad panel of bacterial and fungal pathogens, with a particular emphasis on drug-resistant strains.

-

Evaluating their cytotoxic effects on various cancer cell lines to identify potential anticancer agents.

-

Investigating their neuroprotective properties through relevant enzymatic and cell-based assays.

-

Elucidating the structure-activity relationships (SAR) to guide the optimization of lead compounds.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this promising, yet overlooked, class of quinoline derivatives.

References

- 1. Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities | International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

An In-depth Technical Guide on 2,8-Quinolinediol as an Endogenous Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Quinolinediol (2,8-DHQ), also known as 8-hydroxycarbostyril, is an endogenous metabolite of significant interest due to its origin from the interplay between dietary tryptophan and the gut microbiome. Emerging evidence highlights its role as a potent and specific agonist for the human Aryl Hydrocarbon Receptor (AHR), positioning it as a key signaling molecule in gut homeostasis and immune modulation. This technical guide provides a comprehensive overview of the current knowledge on 2,8-DHQ, including its biosynthesis, physiological functions, and association with human health. Detailed experimental protocols for its analysis and visualizations of its signaling pathway are presented to facilitate further research and drug development efforts in this area.

Introduction

This compound is a dihydroxyquinoline that has been identified as a product of tryptophan metabolism by the gut microbiota.[1] Unlike other tryptophan metabolites, 2,8-DHQ exhibits a remarkable species-specific agonistic activity towards the human Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor crucial for regulating immune responses, xenobiotic metabolism, and maintaining intestinal barrier function.[2][3] This unique characteristic has brought 2,8-DHQ to the forefront of research exploring the intricate communication between the gut microbiome and the host, with potential implications for inflammatory bowel disease, neuroinflammatory conditions, and other immune-mediated disorders. This guide aims to consolidate the existing technical information on 2,8-DHQ to serve as a valuable resource for the scientific community.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Quinoline-2,8-diol | |

| Synonyms | 2,8-Dihydroxyquinoline, 8-Hydroxycarbostyril | |

| CAS Number | 15450-76-7 | |

| Molecular Formula | C₉H₇NO₂ | |

| Molecular Weight | 161.16 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Biosynthesis

The biosynthesis of this compound is intrinsically linked to the metabolic activity of the gut microbiota on the essential amino acid, tryptophan.[1] While the complete enzymatic pathway is yet to be fully elucidated, it is understood to be a multi-step process.

Tryptophan as the Precursor

Over 95% of dietary tryptophan is metabolized through the kynurenine (B1673888) pathway.[4] Gut bacteria play a significant role in this process, converting tryptophan into a variety of bioactive molecules.[5][6] The presence of 2,8-DHQ in human feces and the necessity of microbiota for its production in mice strongly indicate a microbial origin from tryptophan.[1][2]

Proposed Biosynthetic Pathway

The exact bacterial enzymes and intermediate steps leading to 2,8-DHQ are currently under investigation. It is hypothesized that tryptophan is first catabolized via the kynurenine pathway to produce intermediates that are subsequently converted to quinoline (B57606) derivatives by bacterial enzymes. The diagram below illustrates a proposed logical workflow for the biosynthesis of 2,8-DHQ.

Caption: Proposed workflow for the biosynthesis of this compound.

Physiological Role and Signaling Pathway

The primary recognized physiological role of this compound is its function as a human-specific agonist of the Aryl Hydrocarbon Receptor (AHR).[2][3]

Aryl Hydrocarbon Receptor (AHR) Activation

The AHR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins.[3] Upon binding of a ligand, such as 2,8-DHQ, the AHR translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the AHR Nuclear Translocator (ARNT).[3] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.[1]

Downstream Effects

Activation of the AHR by 2,8-DHQ initiates a cascade of downstream events, including:

-

Induction of Cytochrome P450 Enzymes: Upregulation of genes like CYP1A1 and CYP1B1, which are involved in the metabolism of xenobiotics and endogenous compounds.[2]

-

Modulation of Immune Responses: AHR signaling is critical for the development and function of various immune cells, particularly in the gut. It can influence the production of cytokines, such as Interleukin-22 (IL-22), which plays a role in maintaining intestinal barrier integrity and host defense.[2]

-

Gut Homeostasis: By activating AHR, 2,8-DHQ contributes to the maintenance of a balanced immune environment in the gut, potentially protecting against inflammatory conditions.[1][2]

The canonical AHR signaling pathway is depicted in the following diagram:

Caption: Canonical AHR signaling pathway activated by this compound.

Association with Health and Disease

The role of this compound as a modulator of AHR signaling suggests its involvement in various physiological and pathological processes.

Gut Health

By contributing to the pool of AHR ligands in the gut, microbiota-derived 2,8-DHQ is thought to play a protective role in maintaining intestinal homeostasis.[1][2] Dysregulation of this axis may be implicated in inflammatory bowel diseases such as Crohn's disease and ulcerative colitis.

Neurological Disorders

Recent metabolomic studies have identified this compound as a metabolite whose levels are altered in the brainstem of mice following exposure to hydrogen sulfide, a gasotransmitter with complex roles in neurobiology. The metabolic signature observed, including changes in this compound, matched profiles seen in several human neurological disorders, including Alzheimer's disease and seizure disorders. This suggests a potential link between 2,8-DHQ metabolism and neuroinflammatory or neurodegenerative processes.

Quantitative Data

The concentration of this compound has been quantified in human fecal samples, highlighting significant inter-individual variability.

Table 2: Concentration of this compound in Human Biological Samples

| Biological Matrix | Concentration Range | Reference |

| Human Feces | 0 - 3.4 pmol/mg | [1][2] |

Experimental Protocols

Accurate detection and quantification of this compound are crucial for advancing our understanding of its biological significance. The following sections outline recommended methodologies.

Fecal Sample Collection and Storage

-

Collection: Collect fresh fecal samples in a sterile container.

-

Homogenization: Homogenize the fecal sample to ensure uniformity.

-

Aliquoting: Aliquot the homogenized sample into appropriate volumes for extraction.

-

Storage: Immediately snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis to minimize metabolic changes.[7]

Metabolite Extraction from Fecal Samples

This protocol is a general guide and should be optimized for your specific instrumentation and experimental needs.

-

Sample Weighing: Weigh a frozen fecal aliquot (approximately 50-100 mg).

-

Extraction Solvent Preparation: Prepare an extraction solvent of methanol (B129727):water (80:20, v/v) and pre-chill to -20°C.

-

Extraction: Add the pre-chilled extraction solvent to the fecal aliquot at a ratio of 1:10 (w/v).

-

Homogenization: Homogenize the sample using a bead beater for 5 minutes.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

The following diagram outlines the experimental workflow for fecal metabolite extraction:

Caption: Experimental workflow for fecal metabolite extraction.

UPLC-MS/MS Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended method for the sensitive and specific quantification of this compound.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is suitable for separating 2,8-DHQ from other fecal metabolites.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is typically used.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is recommended.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for the detection of quinoline compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) should be employed for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for 2,8-DHQ and a stable isotope-labeled internal standard.

-

MRM Transitions: Specific MRM transitions for 2,8-DHQ need to be determined by infusing a pure standard into the mass spectrometer.

-

-

Quantification:

-

Calibration Curve: A calibration curve should be prepared using a pure standard of this compound of known concentrations.

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₉-2,8-Quinolinediol) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

-

Conclusion and Future Directions

This compound is a fascinating endogenous metabolite that sits (B43327) at the crossroads of diet, the gut microbiome, and host immunity. Its specific agonistic activity on the human AHR underscores its potential as a key signaling molecule in maintaining health and influencing disease. Future research should focus on:

-

Elucidating the complete biosynthetic pathway: Identifying the specific gut bacterial species and the enzymes responsible for 2,8-DHQ synthesis will be crucial for understanding its regulation.

-

Expanding the understanding of its physiological roles: Investigating the full spectrum of AHR-dependent and -independent effects of 2,8-DHQ in various tissues and cell types is warranted.

-

Exploring its therapeutic potential: Given its role in immune modulation, 2,8-DHQ or its derivatives could be explored as potential therapeutic agents for inflammatory and autoimmune diseases.

-

Validating its role as a biomarker: Further studies are needed to determine if fecal or systemic levels of 2,8-DHQ can serve as reliable biomarkers for gut dysbiosis or specific disease states.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the promising field of this compound research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 5. The tryptophan metabolic pathway of the microbiome and host cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microorganisms, Tryptophan Metabolism, and Kynurenine Pathway: A Complex Interconnected Loop Influencing Human Health Status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Therapeutic Potential of 2,8-Quinolinediol: A Technical Guide for Drug Discovery

An In-depth Exploration of a Promising Scaffold for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. While extensive research has focused on various quinoline derivatives, the specific core structure of 2,8-Quinolinediol remains largely unexplored, with a scarcity of published data on its direct therapeutic applications. However, by examining the well-established biological activities of its constituent parent structures, 8-hydroxyquinoline (B1678124) and 2-quinolone (carbostyril), we can infer the significant therapeutic potential of this compound. This technical guide provides a comprehensive overview of the potential therapeutic applications of the this compound core by extrapolating from the known anticancer, antimicrobial, and neuroprotective properties of its chemical relatives. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate further research and drug development efforts centered on this promising, yet understudied, scaffold.

Introduction: The Promise of a Hybrid Scaffold

The this compound molecule uniquely integrates the key structural features of two pharmacologically significant classes of compounds: the 8-hydroxyquinolines and the 2-quinolones. 8-Hydroxyquinoline and its derivatives are renowned for their metal-chelating properties, which are pivotal to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The 2-quinolone core is also a privileged structure in drug discovery, present in a variety of approved drugs and clinical candidates with a wide range of therapeutic applications.[3][4]

The amalgamation of these two pharmacophores in this compound suggests a potential for synergistic or novel mechanisms of action. This guide will delve into the prospective therapeutic avenues for this compound based on the robust data available for its parent compound classes.

Potential Therapeutic Applications

Anticancer Activity

Derivatives of both 8-hydroxyquinoline and 2-quinolone have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5][6][7]

Quantitative Data on Anticancer Activity of Related Derivatives:

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 8-Hydroxyquinoline | 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 (as MTS50 in µg/mL) | [8] |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 (as MTS50 in µg/mL) | [8] | |

| 5,7-dihalo-substituted-8-hydroxyquinolines (Zinc and Copper complexes) | Hepatoma, Ovarian, Non-small-cell lung | 0.0014 - 32.13 | [5] | |

| 2-Quinolone | 4-phenylquinolin-2(1H)-one analog (12e) | Various | Sub-micromolar | [2] |

| 2-quinolone-cinnamic acid hybrid | Colon Cancer (COLO 205) | Nanomolar | [9] | |

| Ciprofloxacin/quinoline derivative (65, 66, 70) | Various | Not specified, but significant cytotoxic activity reported | [10] |

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is particularly well-known for its broad-spectrum antimicrobial properties, which are largely attributed to its ability to chelate essential metal ions required for microbial growth and enzyme function.[11][12]

Quantitative Data on Antimicrobial Activity of Related Derivatives:

| Compound Class | Derivative | Microbial Strain | MIC (µM) | Reference |

| 8-Hydroxyquinoline | 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus, Enterococcus faecalis, Candida albicans | 27.58 | [11][12] |

| 8HQ Metal Complexes (1-6) | Gram-positive and Gram-negative bacteria | 575.71 - 718.76 | [10][11] | |

| Dihalogenated 8HQ (iodoquinol, clioquinol, 5,7-diCl-8HQ) | Gonococcal pathogen | 0.08 - 0.56 | [13] | |

| Cloxyquin | Listeria monocytogenes, Plesiomonas shigelloides | 5.57 - 11.14 | [13] |

Neuroprotective Effects

Both 8-hydroxyquinoline and 2-quinolone derivatives have shown promise in the context of neurodegenerative diseases. Their neuroprotective mechanisms are thought to involve antioxidant activity, metal ion chelation to reduce oxidative stress, and modulation of key signaling pathways implicated in neuronal cell death, such as the MAPK pathway.[4][14][15]

Experimental Protocols

Anticancer Activity: MTS Cell Viability Assay

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cancer cells using a colorimetric MTS assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTS reagent (e.g., from Promega)

-

Phenazine Ethosulfate (PES) solution

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTS Reagent Addition: Prepare the MTS/PES solution according to the manufacturer's instructions. Add 20 µL of the combined MTS/PES solution to each well.[5][17]

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Agar (B569324) Dilution Method for MIC Determination

This protocol describes the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Agar (MHA)

-

Test compound

-

Sterile petri dishes

-

Sterile water or other appropriate solvent

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable solvent.[18]

-

Plate Preparation: Melt MHA and cool it to 45-50°C. For each concentration of the test compound, add a specific volume of the compound solution to a specific volume of molten MHA to achieve the final desired concentration. Mix well and pour into sterile petri dishes. Allow the agar to solidify. Also, prepare a control plate with no compound.[14]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final inoculum of approximately 10⁴ Colony Forming Units (CFU) per spot.

-

Inoculation: Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspension.[18]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria on the agar surface.[1][18]

Neuroprotective Effects: Western Blot Analysis of MAPK Signaling

This protocol provides a general workflow for assessing the effect of a compound on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as ERK1/2.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture reagents

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate neuronal cells and treat them with the test compound at various concentrations for a specified duration. Include appropriate controls.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[19]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., phospho-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., total-ERK1/2) and a loading control to ensure equal protein loading in each lane.[20]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

Mandatory Visualizations

Caption: Workflow for a typical MTS-based cytotoxicity assay.

Caption: Workflow for MIC determination using the agar dilution method.

Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of this compound is currently lacking, the extensive research on its parent scaffolds, 8-hydroxyquinoline and 2-quinolone, strongly suggests a high potential for this hybrid molecule in drug discovery. The combined structural features may lead to compounds with enhanced efficacy, novel mechanisms of action, or improved safety profiles.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a battery of in vitro and in vivo assays to explore their anticancer, antimicrobial, and neuroprotective properties. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to unlock the therapeutic potential of this promising and under-investigated chemical scaffold. The exploration of this compound and its analogs could pave the way for the development of a new generation of therapeutic agents for a range of diseases.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. texaschildrens.org [texaschildrens.org]

- 4. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Agar dilution - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Metal Chelating Properties of 2,8-Quinolinediol: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the metal chelating properties of 2,8-quinolinediol, also known as 2,8-dihydroxyquinoline or 8-hydroxycarbostyril. While this compound is a known metabolite and possesses a structural framework conducive to metal ion coordination, it is noteworthy that extensive quantitative data on its metal complex stability constants are not as widely published as for its well-studied isomer, 8-hydroxyquinoline (B1678124). The principles and methodologies outlined herein are based on established analytical techniques for characterizing metal-ligand interactions and draw parallels from the extensive research on 8-hydroxyquinoline and its derivatives, which are expected to be highly analogous for this compound.

Core Concepts in Metal Chelation by Quinolinediols

This compound is an organic heterocyclic compound featuring a quinoline (B57606) backbone with hydroxyl groups at the 2nd and 8th positions.[1] The presence of these hydroxyl groups, in conjunction with the nitrogen atom in the quinoline ring, provides potential coordination sites for metal ions. The ability of this compound to form stable complexes with various metal ions is fundamental to its potential applications in drug development, particularly in contexts where metal dysregulation is implicated in disease pathology. The chelation process can modulate the biological activity of both the metal ion and the ligand itself.

Quantitative Analysis of Metal Chelation

The stability of metal complexes is a critical parameter in evaluating the efficacy of a chelating agent. This is typically quantified by the formation constant (Kf) or its logarithm (log Kf), also referred to as the stability constant. A higher stability constant indicates a stronger interaction between the ligand and the metal ion. For a comprehensive understanding, stepwise stability constants (Kn) and overall stability constants (βn) are determined.

Table 1: Representative Stability Constants for 8-Hydroxyquinoline Metal Complexes

| Metal Ion | log K₁ | log K₂ | log β₂ |

|---|---|---|---|

| Cu²⁺ | 12.25 | 11.25 | 23.50 |

| Ni²⁺ | 10.08 | 8.82 | 18.90 |

| Co²⁺ | 9.00 | 7.80 | 16.80 |

| Zn²⁺ | 8.75 | 7.95 | 16.70 |

| Fe²⁺ | 7.50 | 6.50 | 14.00 |

| Mn²⁺ | 6.80 | 5.70 | 12.50 |

| Mg²⁺ | 4.50 | - | 4.50 |

| Ca²⁺ | 3.20 | - | 3.20 |

Note: Data presented is for 8-hydroxyquinoline and serves as an illustrative example. Actual values for this compound may vary. The stability of metal complexes generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.

Experimental Protocols for Characterizing Metal Chelation

Several analytical techniques are employed to determine the stoichiometry and stability of metal-ligand complexes. The following are detailed methodologies for key experiments applicable to the study of this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution. The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of dioxane and water) to ensure solubility.

-

Prepare a standardized solution of a strong acid (e.g., HClO₄) and a carbonate-free solution of a strong base (e.g., NaOH).

-

Prepare stock solutions of the metal salts (e.g., nitrates or perchlorates) of interest with accurately known concentrations.

-

Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH electrode and meter using standard buffer solutions.

-

In a thermostated titration vessel, place a solution containing a known amount of this compound, the strong acid, and the background electrolyte.

-

Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.

-

Repeat the titration with a solution that additionally contains a known concentration of the metal ion.

-

-

Data Analysis:

-

Plot the pH versus the volume of base added for both titrations.

-

The displacement of the titration curve in the presence of the metal ion indicates complex formation.

-

The protonation constants of the ligand and the stability constants of the metal complexes are calculated from the titration data using specialized software (e.g., HYPERQUAD, BEST).

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is used to determine the stoichiometry of metal complexes and can also be used to calculate stability constants. The formation of a metal complex often results in a change in the absorption spectrum of the ligand.

Methodology:

-

Solution Preparation:

-